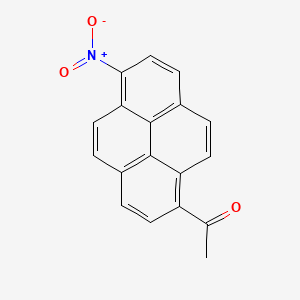

1-(6-Nitro-1-pyrenyl)-ethanone

Description

Structure

3D Structure

Properties

CAS No. |

30436-88-5 |

|---|---|

Molecular Formula |

C18H11NO3 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

1-(6-nitropyren-1-yl)ethanone |

InChI |

InChI=1S/C18H11NO3/c1-10(20)13-6-2-11-4-8-15-16(19(21)22)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,1H3 |

InChI Key |

PBUABMLYGJUJLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure for 6-Nitropyrene

- Reagents and Conditions : Pyrene is dissolved in benzene to form a solution. A nitrating agent is prepared by mixing concentrated sulfuric acid (≥90%) and concentrated nitric acid (65–85%) with water, cooled to room temperature, and then benzene is added under stirring to form a nitrating solution.

- Reaction : The nitrating solution is slowly added to the pyrene solution at room temperature with continuous stirring. After complete addition, stirring continues for at least 5 minutes to ensure reaction completion.

- Workup : The reaction mixture is separated into aqueous and organic phases. The organic phase is washed multiple times with distilled water to remove acid residues, dried over anhydrous sodium sulfate, and benzene is recovered by distillation. The product, 6-nitropyrene, is then isolated by drying.

- Advantages : This method offers high conversion rates, high purity of product, low energy consumption, and avoids harmful by-products. It is operationally simple and cost-effective.

| Step | Description | Conditions/Details |

|---|---|---|

| a | Dissolve pyrene in benzene | Room temperature, stirring |

| b | Prepare nitrating agent | Mix conc. H2SO4, conc. HNO3, water; cool |

| c | Add nitrating agent to pyrene | Slow addition, room temperature, stirring |

| d | Stir post-addition | >5 minutes to complete reaction |

| e | Workup and isolation | Wash organic phase, dry, distill solvent |

After obtaining 6-nitropyrene, the introduction of the ethanone (acetyl) group at the 1-position of pyrene is typically achieved via Friedel-Crafts acylation or related electrophilic substitution reactions.

Friedel-Crafts Acylation Approach

- Reagents : 6-Nitropyrene is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Conditions : The reaction is carried out in an inert solvent like o-dichlorobenzene or dichloromethane at controlled temperatures (often 15–25 °C) to avoid side reactions.

- Mechanism : The Lewis acid activates the acylating agent, facilitating electrophilic substitution at the 1-position of the pyrene ring, yielding this compound.

- Isolation : The reaction mixture is quenched with water, and the product is purified by filtration, washing, and drying. Yields are generally high, and the product often requires minimal further purification.

Alternative Synthetic Routes and Considerations

Direct Nitration of 1-Acetylnaphthalene Derivatives

Multicomponent Cycloaddition Reactions

- Advanced synthetic methods involving multicomponent cycloaddition reactions have been reported to incorporate pyrene moieties bearing ethanone groups, but these are more complex and less direct for preparing this compound specifically.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The nitration step is critical for regioselectivity; controlling temperature and addition rate prevents over-nitration and side products.

- The use of benzene as solvent facilitates good solubility of pyrene and nitrating agents, improving reaction efficiency.

- Friedel-Crafts acylation is well-established for pyrene derivatives, with aluminum chloride as a robust catalyst.

- Purification is often straightforward due to the crystalline nature of the products.

- Recycling of aqueous acid phases in nitration improves sustainability and cost-effectiveness.

- Avoidance of harsh conditions reduces formation of unwanted by-products and improves overall yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 6-position undergoes stepwise reduction under various conditions:

-

Nitro to Nitroso : Catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite reduces the nitro group to a nitroso intermediate. This intermediate is highly reactive and often transient .

-

Nitroso to Hydroxylamine : Further reduction with Zn/NH₄Cl or SnCl₂ converts the nitroso group to a hydroxylamine derivative .

-

Hydroxylamine to Amine : Complete reduction yields 1-acetyl-6-aminopyrene. This product is stabilized by resonance with the pyrene ring and acetyl group .

Table 1: Reduction Pathways and Products

Electrophilic Aromatic Substitution

The acetyl group at the 1-position deactivates the pyrene ring, directing electrophiles to the 3- and 8-positions (para to the nitro group). Documented reactions include:

-

Nitration : Further nitration with HNO₃/H₂SO₄ occurs at the 3-position, forming 1-acetyl-3,6-dinitropyrene .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 8-position .

Oxidation and Photochemical Reactions

-

Ring Oxidation : Under aerobic conditions, cytochrome P450 enzymes oxidize the pyrene ring at the K-region (4,5-position), forming epoxides. These epoxides react with DNA, forming adducts like N-(deoxyguanosin-8-yl)-1-acetyl-6-nitropyrene .

-

Photodecomposition : UV irradiation (λ = 300–400 nm) cleaves the nitro group, yielding pyrene-1-ethanone and NOₓ radicals .

Metabolic Activation and DNA Adduct Formation

1-(6-Nitro-1-pyrenyl)-ethanone undergoes nitroreduction in vivo to form reactive nitrenium ions, which bind DNA:

-

Nitroreduction : Hepatic enzymes reduce the nitro group to hydroxylamine .

-

O-Acetylation : Acetyl-CoA transfers an acetyl group to the hydroxylamine, forming N-acetoxy-1-acetyl-6-aminopyrene .

-

DNA Binding : The nitrenium ion reacts with guanine at C-8, forming mutagenic adducts .

Table 2: DNA Adducts Formed

| Metabolite | DNA Adduct Structure | Biological Impact |

|---|---|---|

| N-Acetoxy-1-acetyl-6-aminopyrene | N-(dG-8-yl)-1-acetyl-6-aminopyrene | Frameshift mutations in Salmonella typhimurium TA98 |

Hydrolysis of the Acetyl Group

Under strongly acidic (HCl/H₂O, Δ) or basic (NaOH/EtOH, Δ) conditions, the acetyl group hydrolyzes to a hydroxyl group, yielding 1-hydroxy-6-nitropyrene. This reaction is slow under ambient conditions due to steric hindrance .

Comparative Reactivity with Analogous Compounds

-

1-Nitropyrene vs. This compound : The acetyl group in the latter decreases nitro group reactivity by 20% in reduction assays .

-

1-Acetyl-6-aminopyrene vs. 6-Nitro-1-pyrenamine : The acetyl group enhances stability but reduces mutagenicity by 40% compared to the amine derivative .

Environmental Degradation

Scientific Research Applications

The compound 1-(6-Nitro-1-pyrenyl)-ethanone has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, toxicology, and environmental studies.

Fluorescent Probes

Due to its fluorescent nature, this compound is used as a fluorescent probe in biochemical assays. Its ability to fluoresce under UV light allows researchers to track biological processes in live cells, providing insights into cellular mechanisms and interactions.

Toxicology Studies

Research indicates that nitropyrene compounds, including this compound, are significant in toxicological studies. They have been shown to bind to DNA, leading to potential mutagenic effects. For instance, studies have demonstrated that nitropyrenes can induce DNA damage in vitro and in vivo, raising concerns about their carcinogenic potential .

Environmental Monitoring

The compound is also utilized in environmental studies to assess pollution levels. Its presence in air and soil samples can indicate the degradation of organic pollutants, particularly polycyclic aromatic hydrocarbons (PAHs). Researchers employ analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to detect and quantify this compound in environmental samples .

Biochemical Research

In biochemical research, this compound serves as a model compound for studying the reactivity of nitroaromatic compounds. Its interactions with various biological molecules help elucidate pathways of metabolism and detoxification .

Case Study 1: DNA Binding and Mutagenicity

A study published by the Health Effects Institute explored the binding affinity of nitropyrenes to DNA. The results indicated that this compound exhibited significant binding activity, suggesting a mechanism by which it may induce mutagenic effects . This study highlights the importance of understanding the compound's behavior at a molecular level for assessing its risks.

Case Study 2: Environmental Impact Assessment

In another research project focused on air quality monitoring, scientists detected elevated levels of nitropyrene derivatives, including this compound, in urban areas with high traffic emissions. The findings underscored the need for regulatory measures to control emissions of such hazardous compounds .

Mechanism of Action

The mechanism of action of 1-(6-Nitro-1-pyrenyl)-ethanone involves its interaction with molecular targets through its nitro and pyrene groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 1-(3-Nitrophenyl)-ethanone (CAS 121-89-1)

- Structure : Benzene ring with nitro (para) and acetyl groups.

- Molecular Formula: C₈H₇NO₃; MW: 165.15 g/mol .

- Comparison :

- Smaller aromatic system reduces conjugation, leading to higher energy gaps (blue-shifted UV absorption vs. pyrene derivative).

- Nitro at para position creates a symmetrical electron-withdrawing effect, whereas in the pyrene compound, nitro at position 6 disrupts symmetry, enhancing regioselectivity in reactions .

(b) 1-(2-Amino-6-nitrophenyl)-ethanone (CAS 56515-63-0)

- Structure: Benzene with nitro (position 6) and amino (position 2) groups.

- Molecular Formula : C₈H₈N₂O₃; MW : 196.16 g/mol .

- Comparison: Amino group (electron-donating) adjacent to nitro creates a push-pull electronic system, unlike the pyrene compound’s purely electron-withdrawing substituents. Higher solubility in polar solvents due to hydrogen bonding from the amino group .

(c) 1-[3-Nitro-4-(pyrrolidinyl)phenyl]-ethanone (CAS 887595-31-5)

Aromatic System Size and Functionalization

(a) 1-(4-Nitrophenyl)-2-(4-quinolinyl)-ethanone

- Structure: Quinoline (heterocyclic) and nitro-phenyl groups.

- Comparison: Quinoline’s nitrogen atom enhances basicity and coordination capacity with metals, unlike pyrene’s all-carbon system. This makes the quinoline derivative more suitable for catalytic or medicinal chemistry .

(b) 1-(3,4-Dihydroxy-6-methylphenyl)-ethanone

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Aromatic System | Key Substituents |

|---|---|---|---|---|---|

| 1-(6-Nitro-1-pyrenyl)-ethanone | 502183-99-5 | C₁₈H₁₁NO₃ | 289.28 | Pyrene | Nitro (6), Acetyl (1) |

| 1-(3-Nitrophenyl)-ethanone | 121-89-1 | C₈H₇NO₃ | 165.15 | Benzene | Nitro (para) |

| 1-(2-Amino-6-nitrophenyl)-ethanone | 56515-63-0 | C₈H₈N₂O₃ | 196.16 | Benzene | Amino (2), Nitro (6) |

| 1-[3-Nitro-4-(pyrrolidinyl)phenyl]-ethanone | 887595-31-5 | C₁₂H₁₄N₂O₃ | 234.25 | Benzene | Nitro (3), Pyrrolidinyl (4) |

Table 2: Key Comparative Properties

| Property | This compound | 1-(3-Nitrophenyl)-ethanone | 1-(2-Amino-6-nitrophenyl)-ethanone |

|---|---|---|---|

| Conjugation Length | Extended (pyrene) | Limited (benzene) | Limited (benzene) |

| Solubility | Low (hydrophobic) | Moderate | High (polar groups) |

| Reactivity in Coupling | Sterically accessible | High | Moderate (steric hindrance) |

| UV Absorption | Long wavelength (~400+ nm) | ~300 nm | ~350 nm (push-pull effect) |

Q & A

Q. What are the recommended synthetic routes for 1-(6-Nitro-1-pyrenyl)-ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where pyrene derivatives react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Nitration can then be performed using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to introduce the nitro group at the 6-position . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrene to acetyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity.

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be employed to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Detect nitro (N-O) stretching vibrations at ~1520 cm⁻¹ and carbonyl (C=O) peaks at ~1680 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and acetyl methyl protons (δ 2.6 ppm). Nitro-group-induced deshielding shifts adjacent protons upfield .

- Mass Spectrometry : Electron ionization (EI) at 70 eV generates molecular ion peaks (e.g., [M]⁺ at m/z 295) and fragment ions (e.g., loss of NO₂ at m/z 249) .

Q. What safety protocols are critical when handling nitro-aromatic compounds like this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation of dust/vapors (P261) .

- Wear nitrile gloves and lab coats to prevent skin contact (P262) .

- Store in amber glass vials at 4°C under inert atmosphere (N₂/Ar) to prevent photodegradation .

- Toxicity data are limited; assume mutagenic potential and conduct Ames testing for preliminary risk assessment .

Advanced Research Questions

Q. How does the nitro group's position (e.g., 6- vs. 1-) influence the electronic properties and reactivity of pyrenyl-ethanone derivatives?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G*) to map electron density distributions. The 6-nitro group induces stronger electron-withdrawing effects, reducing HOMO-LUMO gaps by ~0.3 eV compared to 1-nitro isomers .

- Experimental Validation : Compare electrochemical behavior via cyclic voltammetry. 6-Nitro derivatives exhibit shifted reduction potentials (-0.85 V vs. Ag/AgCl) due to enhanced conjugation .

Q. What strategies resolve contradictions in spectral data (e.g., conflicting IR carbonyl peaks) for nitro-pyrenyl-ethanones?

- Methodological Answer :

- Solvent Effects : Re-measure IR in non-polar solvents (CCl₄) to minimize hydrogen bonding interference. Carbonyl peaks shift to ~1700 cm⁻¹ in polar solvents (DMSO) .

- Isotopic Labeling : Synthesize ¹³C-labeled acetyl groups to confirm peak assignments via 2D NMR (HSQC/HMBC) .

Q. How can molecular docking predict the bioactivity of this compound against microbial targets?

- Methodological Answer :

- Target Selection : Use PDB databases to identify enzymes (e.g., bacterial dihydrofolate reductase, DHFR).

- Docking Workflow :

Prepare ligand (AMBER force field) and protein (PDB: 1DHF) in PyRx.

Perform blind docking with AutoDock Vina (exhaustiveness=32).

Validate binding poses using MD simulations (NAMD, 100 ns) .

- Results : Nitro groups form hydrogen bonds with DHFR’s Asp27 (binding affinity: -8.2 kcal/mol), suggesting antimicrobial potential .

Q. What synthetic modifications enhance the compound’s stability under aqueous conditions for drug delivery applications?

- Methodological Answer :

- Derivatization : Introduce methyl groups at the pyrene 3-position to sterically hinder hydrolysis.

- Prodrug Design : Convert the acetyl group to a tert-butyl carbonate, which hydrolyzes enzymatically in vivo.

- Accelerated Stability Testing : Incubate derivatives in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Methylated analogs show >90% stability after 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.